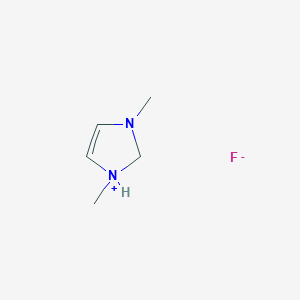
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride is a chemical compound that belongs to the class of imidazolium salts It is characterized by the presence of a positively charged imidazolium ring and a fluoride anion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride typically involves the reaction of 1,3-dimethylimidazolium chloride with a fluoride source. One common method is the metathesis reaction, where 1,3-dimethylimidazolium chloride is reacted with a fluoride salt such as sodium fluoride or potassium fluoride in an appropriate solvent. The reaction is usually carried out under mild conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the continuous mixing of reactants and the removal of by-products, allowing for efficient and scalable production. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluoride anion can participate in nucleophilic substitution reactions, replacing other leaving groups in organic molecules.
Oxidation and Reduction: The imidazolium ring can undergo redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Complex Formation: The compound can form complexes with metal ions, which can be used in catalysis and other applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Complex Formation: Metal salts such as palladium chloride or platinum chloride are used to form metal complexes with the imidazolium compound.
Major Products Formed
Substitution Reactions: The major products are alkylated or arylated imidazolium salts.
Oxidation and Reduction: The products depend on the specific redox reaction but can include various oxidized or reduced forms of the imidazolium ring.
Complex Formation: The major products are metal-imidazolium complexes, which have applications in catalysis and material science.
科学研究应用
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in nucleophilic substitution reactions. It also serves as a ligand in the formation of metal complexes for catalysis.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and as a component of drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including ionic liquids and catalysts.
作用机制
The mechanism of action of 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride involves its interaction with various molecular targets:
Nucleophilic Substitution: The fluoride anion acts as a nucleophile, attacking electrophilic centers in organic molecules and replacing leaving groups.
Redox Reactions: The imidazolium ring can undergo electron transfer reactions, leading to oxidation or reduction of the compound.
Complex Formation: The imidazolium ring can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions.
相似化合物的比较
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride can be compared with other imidazolium salts and related compounds:
1,3-Dimethylimidazolium Chloride: Similar in structure but with a chloride anion instead of fluoride. It has different reactivity and applications.
1,3-Dimethylimidazolium Bromide: Another similar compound with a bromide anion. It is used in different types of substitution reactions.
1,3-Dimethylimidazolium Iodide: Contains an iodide anion and is used in specific organic synthesis reactions.
The uniqueness of this compound lies in its fluoride anion, which imparts distinct reactivity and properties compared to other imidazolium salts.
属性
CAS 编号 |
676316-93-1 |
|---|---|
分子式 |
C5H11FN2 |
分子量 |
118.15 g/mol |
IUPAC 名称 |
1,3-dimethyl-1,2-dihydroimidazol-1-ium;fluoride |
InChI |
InChI=1S/C5H10N2.FH/c1-6-3-4-7(2)5-6;/h3-4H,5H2,1-2H3;1H |
InChI 键 |
AVVCEMHUKVRHAX-UHFFFAOYSA-N |
规范 SMILES |
C[NH+]1CN(C=C1)C.[F-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide](/img/structure/B12526287.png)
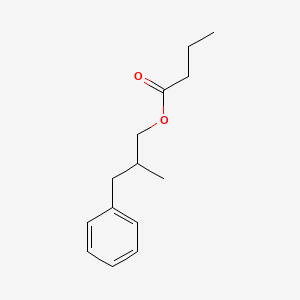
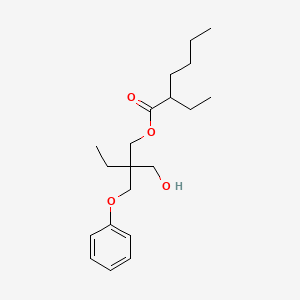
![3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid](/img/structure/B12526304.png)
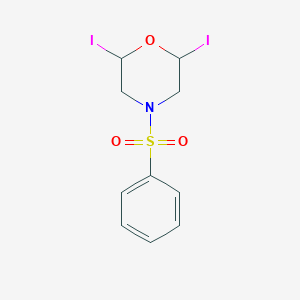
![N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12526322.png)
![Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-](/img/structure/B12526328.png)
![3-Oxabicyclo[3.1.0]hexan-2-one, 4-ethenyl-4-methyl-, (1S,5R)-](/img/structure/B12526350.png)
![N'-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea](/img/structure/B12526355.png)
![1-Phenyl-3-[4-(1h-Tetrazol-5-Yl)phenyl]urea](/img/structure/B12526358.png)

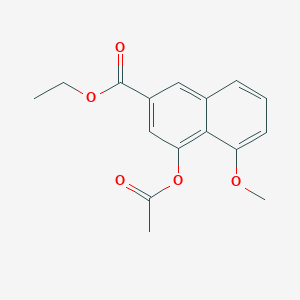
methanone](/img/structure/B12526373.png)
![N-[3-(Diphenylphosphanyl)phenyl]-N'-phenylurea](/img/structure/B12526382.png)
